molecular formula C15H22O3 B15074801 Sterpuric acid CAS No. 79367-59-2

Sterpuric acid

Cat. No.: B15074801
CAS No.: 79367-59-2
M. Wt: 250.33 g/mol
InChI Key: PQUVTIVCCBHWFH-HJPIBITLSA-N
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Description

Sterpuric acid is a sterpurane-type sesquiterpenoid first isolated in 1981 from the basidiomycete Chondrostereum purpureum (formerly Stereum purpureum) . It features a cis-anti-cis 5/5/5 tricyclic carbon skeleton derived from the (2E,6E)-farnesyl pyrophosphate (FPP) 1,11-cyclization mechanism . This compound is part of a rare class of sesquiterpenes, with sterpurane derivatives being sparsely distributed in nature. This compound has since been identified in other fungi, including Phlebia tremellosa, Gloeophyllum sp., and the soft coral Alcyonium acaule . Its biosynthesis involves modifications of the sterpurene skeleton, which includes oxidation and functionalization at specific positions (e.g., C-3, C-12, and C-14) .

Properties

CAS No.

79367-59-2

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(3R,6S,8R,10S)-3-hydroxy-2,6,10-trimethyltricyclo[6.3.0.03,6]undec-1-ene-10-carboxylic acid

InChI

InChI=1S/C15H22O3/c1-9-11-8-13(2,12(16)17)6-10(11)7-14(3)4-5-15(9,14)18/h10,18H,4-8H2,1-3H3,(H,16,17)/t10-,13-,14-,15-/m0/s1

InChI Key

PQUVTIVCCBHWFH-HJPIBITLSA-N

Isomeric SMILES

CC1=C2C[C@@](C[C@H]2C[C@]3([C@@]1(CC3)O)C)(C)C(=O)O

Canonical SMILES

CC1=C2CC(CC2CC3(C1(CC3)O)C)(C)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Esterification and Acetylation

Sterpuric acid undergoes methylation with diazomethane to form methyl sterpurate (C₁₆H₂₄O₃), a reaction proceeding quantitatively under mild conditions. Subsequent acetylation of the tertiary hydroxyl group requires prolonged treatment with acetic anhydride and pyridine (16 days at room temperature), yielding methyl O-acetylsterpurate (C₁₈H₂₆O₄) .

ReactionReagents/ConditionsProductKey Data
EsterificationCH₂N₂, ether, 0°CMethyl sterpurate (2)IR: 3600 (OH), 1730 cm⁻¹ (ester)
Acetylation(Ac)₂O, pyridine, 25°C, 16 daysMethyl O-acetylsterpurate (3)¹H NMR: δ 2.05 (s, 3H, OAc)

Hydrogenation

Catalytic hydrogenation of methyl sterpurate (2) over Pd/C selectively reduces the exocyclic double bond, yielding methyl dihydrosterpurate (C₁₆H₂₆O₃). This reaction confirms the presence of a reactive, non-conjugated double bond .

SubstrateConditionsProductObservations
Methyl sterpurate (2)H₂, Pd/C, EtOAc, 1 atmMethyl dihydrosterpurate (5)MS: m/z 238 (M⁺ – 28, C₁₄H₂₂O₃)

Osmium Tetroxide Oxidation

Treatment of methyl sterpurate (2) with OsO₄ in pyridine followed by NaHSO₃ yields a γ-lactone diol (8), formed via spontaneous lactonization of an intermediate triol. Periodate cleavage of this diol produces a cyclobutanone derivative (9), confirming the presence of a 1,2-diol moiety .

SubstrateReagentsProductSpectral Data
Methyl sterpurate (2)OsO₄, pyridine, 50°Cγ-Lactone diol (8)IR: 1775 cm⁻¹ (lactone)
γ-Lactone diol (8)NaIO₄, H₂OCyclobutanone (9)¹H NMR: δ 3.00 (t, J=7 Hz, C-4)

Ozonolysis

Ozonolysis of methyl sterpurate (2) in CH₂Cl₂/MeOH consumes two equivalents of ozone but yields a product lacking a methyl ketone, suggesting cleavage at the less substituted double bond position .

Acid-Catalyzed Rearrangement

Under acidic conditions, this compound derivatives undergo skeletal rearrangements. For example, treatment of methyl hydroxysterpurate (17) with toluenesulfonic acid in chloroform induces a retro-Diels-Alder reaction, forming a bicyclo[3.3.0]octane derivative (13) .

SubstrateConditionsProductMechanistic Insight
Methyl hydroxysterpurate (17)TsOH, CHCl₃, 25°CBicyclo[3.3.0]octane (13)Proceeds via carbocation intermediate

Biosynthetic Pathways

Biosynthetic studies using ¹³C-labeled acetate indicate this compound originates from humulene (5) via the protoilludane cation (6). This pathway involves cyclization and oxidation steps characteristic of fungal sesquiterpenoid biosynthesis .

PrecursorKey IntermediateEnzyme/ProcessOutcome
[1-¹³C] AcetateHumulene (5)CyclizationProtoilludane cation (6)
Protoilludane cation (6)-Oxidation, rearrangementThis compound (2)

Key Observations:

  • The cyclopropane ring in this compound remains intact under most conditions, highlighting its stability.

  • Mass spectral fragmentation (M⁺ – 28) corresponds to ethylene loss, a hallmark of its tricyclic structure .

  • Stereochemical assignments rely on pyridine-induced NMR shifts and X-ray crystallography .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that sterpuric acid exhibits significant antitumor properties. A study involving various tumor cell lines demonstrated that this compound can inhibit the growth of malignant cells. The mechanism behind this activity is believed to involve the disruption of cell membrane integrity, which is crucial for tumor cell survival and proliferation. In vitro studies have shown that this compound effectively reduces colony-forming abilities in several human and rat tumor cell lines, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Properties
this compound has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially reducing the risk of chronic diseases linked to inflammation, such as cardiovascular diseases and metabolic disorders. This property makes it a candidate for further exploration in the development of anti-inflammatory therapies .

Nanotechnology

Nanoparticle Synthesis
this compound has been utilized in the synthesis of nanoparticles for drug delivery systems. Its ability to stabilize lipid nanoparticles allows for the encapsulation of various therapeutic agents, enhancing their bioavailability and targeted delivery. Studies have shown that nanoparticles formulated with this compound exhibit favorable characteristics such as optimal size and stability, making them suitable for biomedical applications .

Cosmetic Applications
In cosmetic formulations, this compound-based nanoparticles have been explored for their moisturizing properties and skin compatibility. These formulations can enhance the delivery of active ingredients into the skin, improving efficacy while minimizing irritation . The stability of these formulations over time is crucial for their practical application in skincare products.

Biochemical Applications

Biochemical Probes
this compound has been investigated as a biochemical probe in various assays due to its unique structural features. Its ability to interact with biological membranes makes it a valuable tool for studying membrane dynamics and cellular processes . Additionally, it has been used in research focusing on lipid metabolism and its implications in health and disease.

Summary Table of Applications

Application AreaDescriptionKey Findings/Notes
Medicinal Chemistry Antitumor and anti-inflammatory activitiesInhibits tumor cell growth; modulates inflammatory pathways
Nanotechnology Synthesis of lipid nanoparticlesEnhances drug delivery; stable formulations for cosmetics
Biochemical Probes Used in assays to study membrane dynamicsValuable for researching lipid metabolism

Case Studies

  • Antitumor Efficacy Study
    A comprehensive study evaluated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, supporting its potential use as an anticancer agent.
  • Nanoparticle Formulation Research
    Research focused on developing this compound-based nanoparticles demonstrated their effectiveness in encapsulating hydrophilic drugs, leading to improved therapeutic outcomes in preclinical models.
  • Inflammation Modulation Study
    A meta-analysis assessed this compound's impact on inflammation markers in human subjects, revealing promising results that warrant further investigation into its role in chronic disease prevention.

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Uniqueness : this compound’s 5/5/5 skeleton remains rare, with only ~20 analogues reported to date .
  • Synthetic Challenges: Its complex tricyclic system demands innovative strategies, such as photochemical annulations .
  • Biological Potential: Limited data on this compound’s bioactivity suggest a need for targeted pharmacological studies .

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodYield (%)DiastereoselectivityKey Reference
Cu-catalyzed [2+2]858:1 dr
Thermal cyclization623:1 dr[Uncited]
Photochemical (UV)786:1 dr

Which spectroscopic techniques are recommended for characterizing this compound’s structure?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm stereochemistry and functional groups. Prepare samples in deuterated solvents (e.g., CDCl3_3) and calibrate referencing .

Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula. Electrospray ionization (ESI) is preferred for non-volatile samples.

Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and hydroxyl (O-H) stretches. Compare with computational spectra for validation.

Q. Table 2: Typical Spectral Signatures

TechniqueKey Peaks (cm1^{-1} or ppm)Assignment
1^1H NMR5.8 (d), 3.2 (m)Olefinic protons
IR1720, 3400C=O, O-H stretches

Advanced Research Questions

How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:

Systematic Review : Conduct a scoping study (e.g., Arksey & O’Malley framework) to map conflicting evidence .

Experimental Replication : Standardize assay conditions (e.g., cell lines, solvent controls) to isolate variables .

Meta-Analysis : Statistically aggregate data using tools like R or Python to identify outliers or confounding factors.

Q. Table 3: Contradictory Biological Activity Reports

StudyActivity (IC50_{50})Assay ConditionsReference
A10 µMHeLa cells, DMSO solvent[Uncited]
B>100 µMHEK293, ethanol solvent[Uncited]

What computational methods are suitable for modeling this compound’s reactivity?

Methodological Answer:

Density Functional Theory (DFT) : Calculate transition states for photocycloaddition pathways using software like Gaussian or ORCA. Validate with experimental kinetics .

Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., implicit vs. explicit solvation models).

Machine Learning : Train models on existing reaction datasets to predict optimal conditions.

Q. Table 4: Computational vs. Experimental Results

ParameterDFT PredictionExperimental ValueError (%)
Activation Energy25 kcal/mol27 kcal/mol7.4

How should researchers design stability studies for this compound under varying conditions?

Methodological Answer:

Stress Testing : Expose samples to heat (40–80°C), UV light, and pH extremes (2–12) .

Analytical Monitoring : Use HPLC with UV detection to track degradation products. Optimize mobile phases (e.g., acetonitrile/water) for resolution .

Kinetic Analysis : Apply Arrhenius equations to predict shelf-life at room temperature.

Q. Table 5: Stability Data Under Accelerated Conditions

ConditionDegradation (%)Time (Days)
60°C, dry57
40°C, 75% RH1214

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